1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
Description
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5NO/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3 |
InChI Key |
BMGOGNPFGVQFSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
Preparation of Trifluoroethylamine Intermediate:
The key starting material is often 2,2,2-trifluoroethylamine or its hydrochloride salt, which can be synthesized via the reduction of trifluoroacetic acid derivatives or through amination of trifluoroalkyl halides.Coupling with Aryl Halide:
The aryl halide, typically 2,6-difluoro-4-methoxyphenyl bromide or chloride, is reacted with the trifluoroethylamine under basic conditions, such as potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).Reaction Conditions:
Elevated temperatures (~80-120°C) are employed to facilitate nucleophilic substitution, with reaction times varying from 12 to 24 hours.
Reaction Scheme:
ArX + CF3CH2NH2 → Ar–CH2–NH–CF3
Where ArX is 2,6-difluoro-4-methoxyphenyl halide, and CF3CH2NH2 is trifluoroethylamine.
Formation via Condensation of 4-Methoxybenzaldehyde with Trifluoroethylamine
This approach is based on the condensation of 4-methoxybenzaldehyde with trifluoroethylamine, followed by reduction or further functionalization.
Key Steps:
Imine Formation:
4-Methoxybenzaldehyde reacts with trifluoroethylamine hydrochloride in the presence of a base such as triethylamine or p-toluenesulfonic acid, under reflux conditions with toluene and Dean–Stark apparatus to remove water and drive the equilibrium toward imine formation.Reduction of Imine to Amine:
The imine intermediate is reduced using catalytic hydrogenation (e.g., Pd/C under H2) or chemical reducing agents like sodium borohydride (NaBH4), yielding the desired trifluoroethylamine derivative.
Reaction Conditions:
- Reflux in toluene with Dean–Stark trap for 16 hours.
- Reduction step at room temperature or under mild heating.
Reaction Scheme:
4-Methoxybenzaldehyde + CF3CH2NH2·HCl → Imine intermediate → Reduced to 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
Multistep Synthesis via Halogenated Precursors and Nucleophilic Substitution
This method involves initial halogenation of the aromatic ring, followed by nucleophilic substitution with trifluoroethylamine.
Procedure:
Step 1:
Synthesize 2,6-difluoro-4-methoxyphenyl halide (preferably bromide or iodide) via electrophilic aromatic substitution using halogenating agents.Step 2:
React the halogenated aromatic compound with trifluoroethylamine in the presence of a base such as potassium carbonate or sodium hydride in a polar solvent at elevated temperature.Step 3:
Purify the product via chromatography or recrystallization.
Reaction Conditions:
- Heating at 100–120°C.
- Use of inert atmosphere to prevent side reactions.
Summary of Key Reagents and Conditions
| Method | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Trifluoroethylamine, aryl halide | DMF or acetonitrile | 80–120°C | 12–24 h | Requires halogenated aryl precursor |
| Condensation + reduction | 4-Methoxybenzaldehyde, trifluoroethylamine hydrochloride | Toluene, Dean–Stark | Reflux (~110°C) | 16 h + reduction | Imine formation followed by reduction |
| Halogenation + substitution | Aromatic halide, trifluoroethylamine | Polar aprotic solvent | 100–120°C | Variable | Multi-step process |
Chemical Reactions Analysis
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications .
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The methoxy group introduces hydrophilic character, potentially affecting solubility and interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine and related compounds, focusing on structural features, physicochemical properties, and biological relevance.
Substituent Position and Electronic Effects
- Electron-Withdrawing vs. In contrast, 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine has a stronger electron-withdrawing OCF₂H group at position 2, which may reduce binding affinity in certain contexts.
- Heterocyclic vs. Benzene Cores : The pyridine-based analog in introduces nitrogen-mediated polarity, which could alter solubility and hydrogen-bonding capacity compared to the benzene core of the target compound.
Physicochemical Properties
- The target compound’s trifluoroethylamine group and fluorine substituents contribute to higher lipophilicity than 1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine , which retains some polarity via its trifluoroethoxy group.
Biological Activity
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological applications. The incorporation of multiple fluorine atoms enhances its binding affinity to various biological targets, making it a subject of extensive research in medicinal chemistry and pharmacology.
The molecular formula of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is with a molecular weight of 242.14 g/mol. Its structure features a difluoromethoxyphenyl group attached to a trifluoroethanamine moiety, which contributes to its distinctive reactivity and interaction profile with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H7F5N |
| Molecular Weight | 242.14 g/mol |
| IUPAC Name | 1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine |
| InChI Key | CPQTUCBNFQJCNM-UHFFFAOYSA-N |
The biological activity of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine enhances its lipophilicity and metabolic stability, allowing it to penetrate biological membranes more effectively. Research indicates that this compound may modulate various biochemical pathways by acting as an inhibitor or activator of specific targets.
Antiparasitic Activity
In studies focusing on antiparasitic effects, compounds structurally similar to 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine have shown promising results against malaria parasites. For instance, modifications in the molecular structure have been linked to improved efficacy in inhibiting PfATP4-associated Na+-ATPase activity, crucial for malaria parasite survival. This suggests potential applications in developing new antimalarial therapies .
Cytotoxicity and Metabolic Stability
Research has also explored the cytotoxic effects of this compound on human cell lines. Preliminary findings indicate that while it exhibits some degree of cytotoxicity at higher concentrations, its metabolic stability is significantly enhanced compared to non-fluorinated analogs. Studies measuring the clearance rates in human liver microsomes show a favorable profile for potential therapeutic use .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds that highlight the biological activity of fluorinated amines:
- Case Study on Antimalarial Efficacy : A study optimized a series of dihydroquinazolinone derivatives that included fluorinated groups similar to those in 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine. These derivatives demonstrated significant activity against Plasmodium falciparum in vitro and showed promise in vivo using mouse models .
- Metabolic Profiling : Another investigation focused on the metabolic pathways of fluorinated compounds. It was determined that the introduction of polar functionalities could enhance solubility while maintaining or improving metabolic stability .
Q & A
Q. What are the recommended synthetic methodologies for 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or reductive amination, leveraging trifluoroethylamine precursors. Key steps include:
- Alkylation : Reacting 2,6-difluoro-4-methoxybenzaldehyde with trifluoroethylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures.
Optimization focuses on temperature (0–25°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios to minimize byproducts like imines. Reaction progress is monitored via TLC and LC-MS .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- NMR Spectroscopy : and NMR confirm substituent positions and fluorine environments. For example, the methoxy group () appears as a singlet (~δ 3.8 ppm), while trifluoroethyl signals split due to coupling with fluorine .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. SHELXL (via SHELX suite) is widely used for refinement, though challenges arise from fluorine’s low electron density requiring high-resolution data .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~265.16 g/mol) and detects impurities.
Q. What preliminary biological assays are suitable for assessing this compound’s activity?
- Receptor Binding Assays : Screen against serotonin/dopamine receptors (common targets for trifluoroethylamines) using radioligand displacement (e.g., -ketanserin for 5-HT receptors). IC values <10 µM suggest therapeutic potential .
- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range) evaluate safety margins .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in fluorine substitution patterns, and what software tools are recommended?
Fluorine’s low electron density complicates X-ray refinement. Strategies include:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high mosaicity crystals.
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (B3LYP/6-31G**) to validate geometry .
- Synchrotron Radiation : High-flux beams (e.g., Diamond Light Source) improve data quality for weak fluorine signals .
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
- Analog Synthesis : Replace methoxy with ethoxy, halogenate phenyl positions, or modify the trifluoroethyl group (e.g., CF → CHF) .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with methoxy, hydrophobic pockets for CF) .
- Biological Testing : Compare analogs in functional assays (e.g., cAMP modulation for GPCR targets) to correlate structural changes with potency .
Q. What experimental and computational approaches resolve contradictions in biological data (e.g., conflicting IC50_{50}50 values across studies)?
- Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability.
- Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting by assay robustness.
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., GROMACS) to identify conformational states that explain divergent activity .
Methodological Notes
- Synthetic Reproducibility : Document inert atmosphere conditions (Ar/N) and moisture control to prevent amine oxidation.
- Data Validation : Cross-reference NMR shifts with PubChem’s predicted spectra (InChI key: ZZIXVAMBEACSOF-UHFFFAOYSA-N) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., GLP standards for in vitro assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
